molecular formula C192H295N59O60S B7910204 Oxyntomodulin TFA

Oxyntomodulin TFA

Cat. No.: B7910204
M. Wt: 4422 g/mol
InChI Key: PXZWGQLGAKCNKD-DPNMSELWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyntomodulin TFA is a 37-amino acid peptide hormone derived from the post-translational processing of proglucagon in intestinal L-cells. It contains the full 29-amino acid sequence of glucagon plus an 8-amino acid C-terminal extension . As a trifluoroacetic acid (TFA) salt, it acts as a dual agonist for both the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor, albeit with lower affinity compared to their native ligands (GLP-1 and glucagon) .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C192H295N59O60S/c1-15-93(8)150(185(306)218-95(10)189(310)311)249-178(299)129(77-143(202)266)238-172(293)128(76-142(201)265)236-161(282)110(39-24-27-60-193)222-171(292)127(75-141(200)264)235-162(283)115(44-32-65-213-192(208)209)221-158(279)112(41-26-29-62-195)227-187(308)152(97(12)257)251-179(300)130(78-144(203)267)237-165(286)119(59-66-312-14)226-166(287)120(67-90(2)3)230-170(291)126(73-103-82-214-109-38-23-22-37-107(103)109)234-164(285)118(55-58-140(199)263)228-184(305)149(92(6)7)248-176(297)124(69-99-33-18-16-19-34-99)233-173(294)131(79-146(269)270)239-163(284)117(54-57-139(198)262)219-154(275)94(9)217-157(278)113(42-30-63-211-190(204)205)220-159(280)114(43-31-64-212-191(206)207)224-182(303)136(87-254)245-175(296)133(81-148(273)274)240-167(288)121(68-91(4)5)229-168(289)122(71-101-45-49-105(259)50-46-101)231-160(281)111(40-25-28-61-194)223-181(302)135(86-253)244-169(290)123(72-102-47-51-106(260)52-48-102)232-174(295)132(80-147(271)272)241-183(304)137(88-255)246-188(309)153(98(13)258)250-177(298)125(70-100-35-20-17-21-36-100)242-186(307)151(96(11)256)247-145(268)84-215-156(277)116(53-56-138(197)261)225-180(301)134(85-252)243-155(276)108(196)74-104-83-210-89-216-104/h16-23,33-38,45-52,82-83,89-98,108,110-137,149-153,214,252-260H,15,24-32,39-44,53-81,84-88,193-196H2,1-14H3,(H2,197,261)(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,216)(H,215,277)(H,217,278)(H,218,306)(H,219,275)(H,220,280)(H,221,279)(H,222,292)(H,223,302)(H,224,303)(H,225,301)(H,226,287)(H,227,308)(H,228,305)(H,229,289)(H,230,291)(H,231,281)(H,232,295)(H,233,294)(H,234,285)(H,235,283)(H,236,282)(H,237,286)(H,238,293)(H,239,284)(H,240,288)(H,241,304)(H,242,307)(H,243,276)(H,244,290)(H,245,296)(H,246,309)(H,247,268)(H,248,297)(H,249,299)(H,250,298)(H,251,300)(H,269,270)(H,271,272)(H,273,274)(H,310,311)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t93-,94-,95-,96+,97+,98+,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,149-,150-,151-,152-,153-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWGQLGAKCNKD-DPNMSELWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C192H295N59O60S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4422 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Acid Coupling and Deprotection

Sequential coupling of Fmoc-protected amino acids employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating reagent, paired with N,N-diisopropylethylamine (DIPEA) to maintain a basic pH (~8.5) for efficient acylation. Microwave-assisted synthesis at 50–75°C accelerates coupling times to 5–10 minutes per residue, reducing racemization risks. Deprotection of the Fmoc group is achieved using 20% piperidine in NMP, with real-time monitoring via ninhydrin or fluorescamine assays to confirm completion.

Cleavage and TFA Salt Formation

Following chain assembly, the peptide-resin undergoes cleavage in a mixture of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% water for 2 hours at 25°C. This acidic environment liberates the peptide from the resin while concurrently removing side-chain protecting groups (e.g., tert-butyl for serine, trityl for cysteine). Precipitation in cold methyl tert-butyl ether yields the crude peptide-TFA salt, which is washed to remove residual scavengers.

Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using semi-preparative C4 or C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). Typical conditions include a linear gradient from 20% to 35% acetonitrile over 20 minutes at 80 mL/min flow rates, achieving >95% purity. The TFA counterion stabilizes the peptide during elution, while UV detection at 220 nm monitors aromatic residues (e.g., tyrosine, tryptophan).

Table 1: HPLC Purification Parameters for this compound

Column TypeMobile PhaseGradient ProfileFlow RatePurity (%)
C4 (40 × 200 mm)0.1% TFA in H2O/ACN20%–35% ACN in 20 min80 mL/min>95
C18 (150 × 4.6 mm)0.1% TFA in H2O/ACN20%–40% ACN in 20 min1 mL/min>98

Lyophilization and Salt Exchange

Post-HPLC fractions are lyophilized to remove volatile TFA, yielding a fluffy white powder. For applications requiring alternative counterions (e.g., acetate), ion-exchange chromatography substitutes TFA with acetic acid during final purification. However, TFA remains preferred for its compatibility with mass spectrometry and enhanced peptide solubility.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of this compound (theoretical: 4421.9 Da). Discrepancies >0.1% trigger re-evaluation of synthesis or purification steps. Isotopic labeling (e.g., 13C-arginine) aids in quantifying enzymatic degradation during stability assays.

Purity Assessment via Analytical HPLC

Analytical HPLC on a C4 column (150 × 4.6 mm, 5 µm) with a 20%–40% acetonitrile gradient resolves impurities such as deletion sequences or oxidized methionine residues. Peak integration at 220 nm quantifies purity, with acceptance criteria ≥95% for research-grade material.

Comparative Analysis of Synthesis Methodologies

Traditional vs. Microwave-Assisted SPPS

Microwave-assisted SPPS reduces synthesis time by 60% compared to conventional methods but requires precise temperature control to prevent aspartimide formation. Batch synthesis yields ~50 mg of crude peptide per gram of resin, whereas continuous-flow systems enhance scalability for preclinical studies.

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs cost-effective resins like Wang resin, albeit with marginally lower coupling efficiency (~92% vs. 98% for TentaGel). Regulatory-compliant Good Manufacturing Practice (GMP) protocols mandate in-process controls, including endotoxin testing and residual solvent analysis .

Chemical Reactions Analysis

Purification and TFA Interactions

Post-synthesis, OXM is purified via reverse-phase HPLC using mobile phases containing 0.1% TFA to enhance peptide solubility and chromatographic resolution . Residual TFA forms ion pairs with the peptide, resulting in the OXM-TFA salt as the final product.

Key Observations :

  • TFA improves peptide stability during lyophilization by preventing aggregation .

  • Residual TFA content is typically ≤0.1% after purification .

PEGylation Reactions

To extend half-life, OXM is site-specifically PEGylated at cysteine residues:

  • Thiol-Maleimide Conjugation : Cysteine thiols react with maleimide-functionalized PEG (mPEG) under pH 7.3 to form stable thioether bonds .

  • Reaction Optimization :

    • Molar ratio: 0.5–10× excess of mPEG to peptide .

    • Purification: PEGylated peptides are isolated using ion-exchange or size-exclusion chromatography .

Example PEGylation Data :

mPEG Size (kDa)Conjugation SiteBioactivity Retention
20–60Cys³⁹85–95% GLP-1R/GCGR activation

N-Terminal Acetylation and C-Terminal Amidation

  • Acetylation : N-terminal pyroglutamic acid formation or acetic anhydride treatment prevents dipeptidyl peptidase-4 (DPP-IV) degradation .

  • Amidation : C-terminal amidation via carboxypeptidase-resistant modifications enhances metabolic stability .

Synthetic Routes :

  • Acetylation: Reaction with 10× molar excess of acetic anhydride in DMF .

  • Amidation: Achieved using Rink amide resin during SPPS .

Structural Modifications for Enhanced Stability

Recent advances include hydrocarbon stapling to stabilize α-helical structures:

  • Stapled Analogues : All-hydrocarbon staples introduced via olefin metathesis improve in vitro potency (EC₅₀: 0.1–0.5 nM at GLP-1R/GCGR) and in vivo half-life (≥48 hrs in mice) .

Lead Compound (O14) :

PropertyValue
Half-life72 hrs
Body Weight Loss (DIO mice)18% over 14 days
Hepatic Fat Reduction40%

Analytical Characterization

  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (4,450 Da) and PEGylation stoichiometry .

  • HPLC : Purity ≥95% using C4 columns with 0.1% TFA/acetonitrile gradients .

Stability and Degradation Pathways

  • pH-Dependent Aggregation : OXM-TFA forms α-helical oligomers at neutral pH but remains monomeric below pH 3 .

  • Proteolytic Degradation : Susceptible to cleavage by neutral endopeptidase (NEP) at residues 15–16 (Arg¹⁵-Asp¹⁶) .

Scientific Research Applications

Obesity Management

Clinical studies have demonstrated that OXM administration results in significant weight loss among obese individuals. A notable study observed that repeated subcutaneous administration of OXM led to a reduction in body weight and food intake over four weeks, highlighting its potential as an anti-obesity agent .

Type 2 Diabetes Treatment

Research indicates that oxyntomodulin levels are impaired in individuals with type 2 diabetes but increase significantly following gastric bypass surgery . This suggests a potential role for OXM in diabetes treatment, particularly through its appetite-regulating properties and ability to enhance insulin sensitivity.

Appetite Regulation

OXM has been shown to inhibit food intake effectively. Studies reveal that peripheral administration of OXM can lead to reduced feeding behavior in both rodents and humans, supporting its use as a therapeutic agent for appetite control .

Case Study 1: Weight Loss in Obese Subjects

A clinical trial involving obese subjects receiving OXM demonstrated a placebo-corrected weight loss of approximately 1.9% after treatment. Participants reported reduced hunger and caloric intake, indicating the peptide's effectiveness in appetite suppression .

Case Study 2: Impact on Type 2 Diabetes

In a study examining the effects of gastric bypass surgery, oxyntomodulin levels were found to increase over tenfold post-surgery. This elevation correlated with improved glucose metabolism and appetite regulation, suggesting that enhancing OXM levels could be beneficial for managing type 2 diabetes .

Table 1: Summary of Clinical Findings on Oxyntomodulin

Study ReferencePopulationInterventionOutcome
Obese AdultsSubcutaneous OXMSignificant weight loss (1.9% placebo-corrected)
Type 2 Diabetes PatientsGastric Bypass SurgeryIncreased OXM levels post-surgery; improved glucose metabolism
RodentsPeripheral OXM AdministrationReduced food intake and body weight

Table 2: Mechanism of Action of Oxyntomodulin

MechanismEffect on Body
GLP-1R AgonismReduces appetite, enhances insulin secretion
GCGR AgonismIncreases energy expenditure, promotes fat oxidation

Mechanism of Action

Oxyntomodulin TFA exerts its effects by binding to glucagon receptors on the cell membrane. This binding activates G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in the breakdown of glycogen to glucose in the liver. This process ultimately increases blood glucose levels .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₉₂H₂₉₅N₅₉O₆₀S
  • Molecular Weight : 4,421.88 Da .
  • Biological Role : Postprandial release stimulates satiety, reduces food intake, and increases energy expenditure via hypothalamic pathways .
  • Therapeutic Potential: Investigated for obesity, type 2 diabetes (T2D), and new-onset diabetes after acute pancreatitis (NODAP) .

The TFA salt form is critical in synthesis, but residual TFA may influence experimental outcomes, such as cell viability and structural studies, due to its ability to trifluoroacetylate proteins or modulate receptor activity .

Comparison with Similar Compounds

GLP-1 Receptor Agonists

Parameter Oxyntomodulin TFA GLP-1 (7-36 amide) Efpeglenatide (Long-acting GLP-1 agonist)
Structure 37-amino acid, dual receptor agonist 30-amino acid, native ligand Engineered peptide with prolonged half-life
Receptor Affinity Moderate (lower than GLP-1 for GLP-1R) High (primary agonist for GLP-1R) High (selective for GLP-1R)
Half-Life ~12 minutes (native) 2–5 minutes Days (due to albumin-binding modifications)
Therapeutic Use Investigational for NODAP and obesity Approved for T2D and obesity Phase III trials for T2D and obesity
Key Differentiator Dual receptor action Single receptor focus Enhanced pharmacokinetics

Mechanistic Insights :

  • Oxyntomodulin’s dual agonism may synergize metabolic benefits (e.g., weight loss and glycemic control) but faces challenges in achieving efficacy benchmarks set by GLP-1 mono-agonists .
  • Efpeglenatide’s long half-life reduces dosing frequency, a practical advantage over short-lived native peptides like GLP-1 .

Glucagon and Analogs

Parameter This compound Glucagon Dual GLP-1/Glucagon Co-agonists (e.g., Cotadutide)
Structure Glucagon + 8-amino acid extension 29-amino acid, single receptor agonist Engineered peptides with balanced receptor activity
Receptor Affinity Moderate for glucagon receptor High (primary agonist for GCGR) High for both GLP-1R and GCGR
Primary Effect Appetite suppression, energy expenditure Hyperglycemia (glucose mobilization) Combined metabolic benefits
Clinical Progress Preclinical/Phase II for NODAP Approved for hypoglycemia rescue Phase II trials for metabolic diseases

Key Findings :

  • Oxyntomodulin’s glucagon receptor interaction is weaker than native glucagon, limiting its hyperglycemic risk but also reducing potency .
  • Engineered co-agonists (e.g., Cotadutide) outperform Oxyntomodulin in receptor activation balance, showing superior weight loss and glucose control in trials .

Other Gut-Derived Peptides

Parameter This compound Secretin (33-59) Peptide YY (PYY)
Receptor Target GLP-1R, GCGR Secretin receptor (pancreatic secretion) Y2 receptor (appetite regulation)
Release Trigger Postprandial Acidic chyme in duodenum Postprandial
Therapeutic Role Appetite/energy balance Pancreatic exocrine function Satiety induction
Clinical Utility Investigational for metabolic diseases Limited to diagnostic tests Explored for obesity

Comparative Notes:

  • PYY and Oxyntomodulin both suppress appetite but act through distinct receptors (Y2 vs. GLP-1R/GCGR) .

Research Highlights and Challenges

NODAP Biomarker Potential

  • Fasting and postprandial Oxyntomodulin levels are significantly lower in NODAP patients compared to T2D or healthy controls, suggesting its role as a diagnostic biomarker .
  • Inverse correlation with HbA1c (9% variance) and direct link to cholecystokinin (44% variance) highlight its connection to pancreatic dysfunction .

Preclinical and Clinical Trials

  • Weight Loss : Central administration in rodents reduces food intake by 15–30% via GLP-1R-dependent mechanisms .
  • Human Studies : Subcutaneous infusion in humans increases energy expenditure by 5–10% and reduces calorie intake .
  • Limitations : Short half-life necessitates frequent dosing, while residual TFA in formulations may confound experimental results .

Competitive Landscape

  • GLP-1/GIP co-agonists (e.g., Tirzepatide) outperform GLP-1/glucagon agonists in glycemic and weight loss efficacy, raising the therapeutic bar .
  • Engineered Oxyntomodulin analogs with enhanced glucagon receptor affinity show promise in preclinical models but lack clinical validation .

Biological Activity

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from proglucagon, primarily secreted by the intestinal L-cells in response to nutrient ingestion. It plays a significant role in regulating appetite, glucose metabolism, and energy expenditure. This article explores the biological activity of Oxyntomodulin TFA (trifluoroacetate), its mechanisms of action, therapeutic potential, and relevant research findings.

Oxyntomodulin exerts its biological effects primarily through the activation of two receptors:

  • Glucagon-like peptide-1 receptor (GLP-1R) : This receptor is involved in insulin secretion, inhibition of glucagon release, and delaying gastric emptying.
  • Glucagon receptor (GCGR) : Activation of this receptor can increase glucose production but is balanced by the effects of GLP-1R activation.

The dual activation of these receptors contributes to OXM's ability to reduce food intake and enhance energy expenditure, making it a candidate for treating obesity and type 2 diabetes (T2DM) .

Biological Effects

This compound has been shown to have several biological activities:

  • Inhibition of Food Intake : Studies indicate that OXM reduces appetite and caloric intake in both rodents and humans. Its effects on food intake are mediated through central nervous system pathways that involve neuropeptides related to satiety .
  • Improvement in Glucose Tolerance : Acute administration of OXM has demonstrated improved glucose tolerance in T2DM patients, suggesting its potential as an antidiabetic agent .
  • Promotion of Energy Expenditure : OXM enhances energy expenditure through its action on the sympathetic nervous system, which may lead to increased fat oxidation .
  • Neuroprotective Effects : Emerging research suggests that OXM may have neuroprotective properties, potentially benefiting conditions like neurodegeneration and chronic pain .

Structural Modifications and Stability

Research has focused on modifying the structure of OXM to enhance its stability and potency. For instance, modifications at the N-terminal and midsection have been shown to affect binding affinity to GLP-1R and degradation by enzymes such as dipeptidyl peptidase IV (DPPIV) . These modifications aim to create longer-lasting analogs that can be used therapeutically.

Case Studies and Clinical Trials

Several studies have investigated the effects of this compound in clinical settings:

  • Weight Loss in Obese Patients : A study involving obese individuals showed that OXM administration led to significant weight loss compared to controls. The dual receptor activation was crucial for achieving superior results compared to selective GLP-1R agonists .
  • Gastric Bypass Surgery : Research indicated that OXM levels were significantly altered following gastric bypass surgery, suggesting its role as a biomarker for metabolic changes post-surgery .
  • Type 2 Diabetes Management : Clinical trials are ongoing to evaluate the efficacy of OXM-based therapies for managing T2DM. Results so far indicate promising outcomes regarding weight loss and glycemic control .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect References
Inhibition of Food IntakeReduced caloric intake
Improvement in Glucose ToleranceEnhanced insulin sensitivity
Promotion of Energy ExpenditureIncreased fat oxidation
Neuroprotective EffectsPotential benefits in neurodegenerative diseases

Q & A

Q. What is the structural and functional basis of Oxyntomodulin TFA’s dual agonism at GLP-1 and glucagon receptors?

this compound activates both GLP-1 and glucagon receptors (GCGR), with its C-terminal octapeptide adopting a β-sheet conformation stabilized by salt bridges . Methodologically, receptor binding assays (e.g., competitive displacement using radiolabeled ligands) and cAMP accumulation studies in transfected cells (e.g., HEK293) are critical for quantifying agonism. For example, EC50 values for GLP-1R and GCGR activation should be compared to assess selectivity. Structural insights can be derived from NMR or X-ray crystallography of receptor-bound complexes .

Q. How does the presence of trifluoroacetic acid (TFA) in this compound formulations impact experimental outcomes?

TFA, a counterion in peptide synthesis, can interfere with biological assays. At nanomolar concentrations, TFA alters cell viability (e.g., inhibits growth in low doses, promotes apoptosis at higher doses) and modulates glycine receptor activity via allosteric effects . To mitigate this:

  • Dialysis or lyophilization : Remove residual TFA before in vitro assays.
  • Alternative salts : Use acetate or hydrochloride formulations if TFA interference is critical.
  • Control experiments : Include TFA-only controls to isolate its effects .

Q. What are validated protocols for synthesizing and characterizing this compound?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>98% purity) and mass spectrometry (e.g., MALDI-TOF) for identity confirmation. Critical parameters:

  • Resin selection : Rink amide resin for C-terminal amidation.
  • Cleavage conditions : TFA/scavenger cocktails (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5).
  • Storage : Lyophilized powder at -20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s anorectic effects in rodent models be resolved?

Discrepancies in food intake studies may arise from:

  • Dose-dependent effects : Subcutaneous vs. intracerebroventricular administration yields differing bioavailability.
  • TFA interference : Unaccounted TFA effects on neuronal receptors (e.g., glycine receptors) .
  • Experimental design : Standardize fasting periods, diet composition, and circadian timing. Use pair-feeding controls to distinguish direct metabolic effects from appetite suppression .

Q. What strategies improve the proteolytic stability of this compound for therapeutic applications?

  • D-amino acid substitution : Replace protease-sensitive L-amino acids (e.g., position 2) to resist dipeptidyl peptidase-IV (DPP-IV) cleavage .
  • PEGylation : Conjugation with polyethylene glycol extends half-life but may reduce receptor binding affinity. Optimize PEG size (e.g., 20-40 kDa) via structure-activity relationship (SAR) studies .
  • Lipidation : Palmitoylation at lysine residues enhances serum stability without altering receptor activation .

Q. How do this compound’s effects on hepatic gene expression (e.g., G6Pase, FGF21) inform its metabolic role?

In liver biopsies from preclinical models, this compound downregulates gluconeogenic genes (G6Pase, PCK1) via cAMP/PKA signaling, while upregulating FGF21, a regulator of insulin sensitivity. Methodological considerations:

  • Temporal analysis : Collect tissue samples at multiple timepoints post-administration.
  • Knockout models : Use GLP-1R or GCGR knockout mice to dissect receptor-specific pathways .

Data Management and Reproducibility

Q. What metadata standards should accompany this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Chemical identifiers : Include CAS number (62340-29-8), molecular formula (C192H295N59O60S), and batch-specific purity data .
  • Experimental conditions : Detail TFA concentration, storage conditions, and vehicle controls.
  • Repository deposition : Use platforms like Zenodo or Figshare with DOI assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.